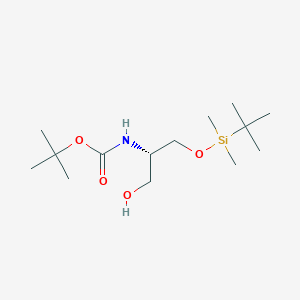
(2-((二甲氨基)甲基)噻唑-4-基)甲醇
概述
描述
The compound 2-((Dimethylamino)methyl)thiazol-4-yl)methanol is a thiazole derivative, which is a class of heterocyclic compounds featuring a five-membered ring containing both sulfur and nitrogen. While the specific compound is not directly mentioned in the provided papers, thiazole derivatives are known for their diverse range of applications in medicinal chemistry and as intermediates in organic synthesis.
Synthesis Analysis
The synthesis of thiazole derivatives can vary based on the desired substitution pattern on the thiazole ring. For instance, the synthesis of tris(1-methyl-4,5-diphenylimidazol-2-yl)methanol, a related compound, involves crystallization from a mixture of dichloromethane and light petroleum . Although the exact synthesis of 2-((Dimethylamino)methyl)thiazol-4-yl)methanol is not detailed in the provided papers, similar synthetic routes may be employed, involving the formation of the thiazole ring followed by the introduction of the dimethylamino methyl group.
Molecular Structure Analysis
The molecular structure of thiazole derivatives is characterized by the presence of a thiazole ring. In the case of tris(1-methyl-4,5-diphenylimidazol-2-yl)methanol, the crystal structure has been determined, showing how substituents on the thiazole ring can influence the overall molecular conformation . The molecular structure of 2-((Dimethylamino)methyl)thiazol-4-yl)methanol would similarly be influenced by the substituents, potentially affecting its reactivity and physical properties.
Chemical Reactions Analysis
Thiazole derivatives can undergo various chemical reactions. For example, 2-(4-thiazolyl)-1H-benzimidazole undergoes photooxidation in the presence of singlet oxygen, leading to multiple products including dimethyl oxalate and different benzimidazole derivatives . This suggests that 2-((Dimethylamino)methyl)thiazol-4-yl)methanol could also participate in photochemical reactions, possibly leading to the formation of novel compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives are influenced by their molecular structure. The presence of different functional groups can affect properties such as solubility, boiling and melting points, and reactivity. For instance, the solubility of a compound in various solvents can be crucial for its application in synthesis or as a pharmaceutical agent. The magnetic and electronic properties of thiazole derivatives, as seen in the copper complex of tris(1-methyl-4,5-diphenylimidazol-2-yl)methanol, can also be of interest, particularly in materials science .
科学研究应用
抗氧化剂应用
噻唑衍生物,包括“(2-((二甲氨基)甲基)噻唑-4-基)甲醇”,已被发现具有抗氧化作用 . 该特性可用于食品保存、化妆品和制药等各个领域,以防止氧化损伤。
止痛和抗炎应用
一些噻唑衍生物已显示出明显的止痛和抗炎活性 . 这表明“(2-((二甲氨基)甲基)噻唑-4-基)甲醇”可能用于开发新的止痛和抗炎药物 .
抗菌应用
已发现噻唑化合物具有抗菌特性 . 这表明“(2-((二甲氨基)甲基)噻唑-4-基)甲醇”可用于开发新的抗菌剂。
抗真菌应用
还发现噻唑衍生物具有抗真菌特性 . 这表明它可能在开发新的抗真菌药物或在农业中控制作物真菌感染方面有所应用。
抗病毒应用
已发现噻唑化合物具有抗 HIV 活性 . 这表明“(2-((二甲氨基)甲基)噻唑-4-基)甲醇”可能用于开发新的抗病毒药物。
神经保护应用
已发现噻唑衍生物具有神经保护特性 . 这表明“(2-((二甲氨基)甲基)噻唑-4-基)甲醇”可能用于治疗神经退行性疾病。
抗肿瘤和细胞毒应用
已发现噻唑衍生物具有抗肿瘤和细胞毒活性 . 这表明“(2-((二甲氨基)甲基)噻唑-4-基)甲醇”可能用于开发新的癌症治疗方法。
利尿应用
已发现噻唑化合物具有利尿特性 . 这表明“(2-((二甲氨基)甲基)噻唑-4-基)甲醇”可能用于治疗需要增加尿液排泄的疾病。
安全和危害
属性
IUPAC Name |
[2-[(dimethylamino)methyl]-1,3-thiazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2OS/c1-9(2)3-7-8-6(4-10)5-11-7/h5,10H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIEFSXASVIQOOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=NC(=CS1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30365356 | |
| Record name | {2-[(Dimethylamino)methyl]-1,3-thiazol-4-yl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30365356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
78441-69-7 | |
| Record name | 2-((Dimethylamino)methyl)-4-thiazolemethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078441697 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | {2-[(Dimethylamino)methyl]-1,3-thiazol-4-yl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30365356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-((dimethylamino)methyl)thiazol-4-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-((DIMETHYLAMINO)METHYL)-4-THIAZOLEMETHANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6K6QKG6ALN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(2S,3Z)-2-hydroxy-3-(5-oxofuran-2-ylidene)propyl] benzoate](/img/structure/B143708.png)
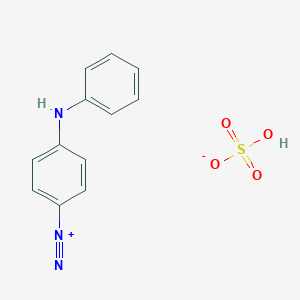

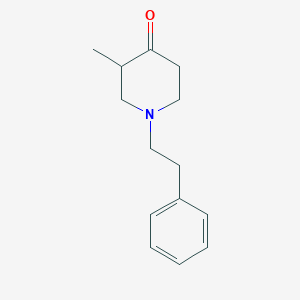
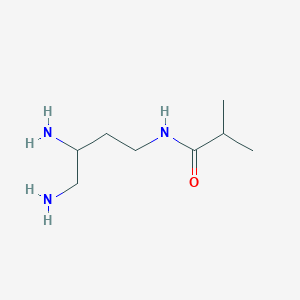
![1-[(2R)-3,4-Dihydro-2H-pyran-2-yl]ethanone](/img/structure/B143722.png)
![(5S)-1-[(1R,6R)-4,6-Dimethylcyclohex-3-ene-1-carbonyl]-5-(trityloxymethyl)pyrrolidin-2-one](/img/structure/B143724.png)
![1H-Pyrrolo[2,3-b]pyridine-2,3-dione, 3-oxime](/img/structure/B143728.png)
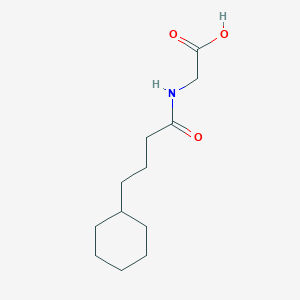
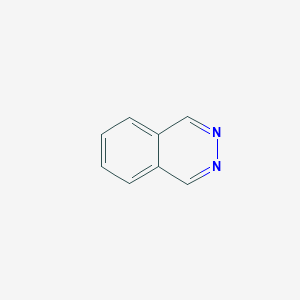

![[(2S,3R,4S,5R,6R)-6-[[(2R,3R,4S,5R,6S)-6-[5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-4,5-dihydroxy-2-methyloxan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B143742.png)
